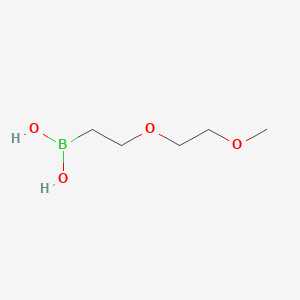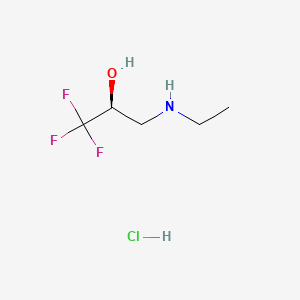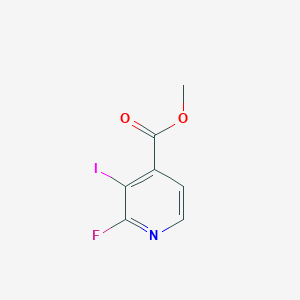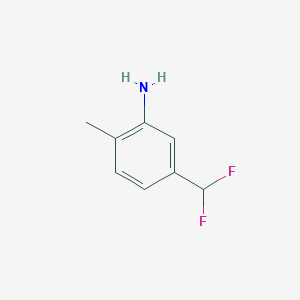
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride typically involves the reaction of 1-ethyl-1H-pyrazole with an appropriate aldehyde or ketone to form the corresponding enamine. This enamine is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its potential as a bioactive molecule makes it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound could be explored for its therapeutic properties. Pyrazole derivatives have shown promise in treating various conditions, including inflammation, cancer, and infectious diseases.
Industry
In the industrial sector, this compound may be utilized in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mécanisme D'action
The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine
- (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine
- (2E)-3-(1-isopropyl-1H-pyrazol-4-yl)prop-2-en-1-amine
Uniqueness
Compared to similar compounds, (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride may exhibit unique properties such as enhanced stability, reactivity, or bioactivity. These characteristics make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H15Cl2N3 |
|---|---|
Poids moléculaire |
224.13 g/mol |
Nom IUPAC |
(E)-3-(1-ethylpyrazol-4-yl)prop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-11-7-8(6-10-11)4-3-5-9;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/b4-3+;; |
Clé InChI |
JVAALMGGEONRKL-CZEFNJPISA-N |
SMILES isomérique |
CCN1C=C(C=N1)/C=C/CN.Cl.Cl |
SMILES canonique |
CCN1C=C(C=N1)C=CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B15298774.png)
![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)

![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)





